Studies have demonstrated MCC950 sodium's effectiveness in inhibiting NLRP3 activation in both cell cultures and animal models. In cell experiments, MCC950 sodium has been shown to block NLRP3 activation at very low concentrations (nanomolar range) in various cell lines, including bone marrow-derived macrophages (BMDMs) and human embryonic kidney (HEK293T) cells []. Additionally, animal studies using mice models have shown that MCC950 sodium can effectively reduce NLRP3 activation and alleviate disease severity in conditions like experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis [].
Sodium 1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide is a complex organic compound characterized by its unique structural features. It incorporates a sulfonyl group, a furan derivative, and a hexahydro-s-indacen moiety. The presence of both a carbamoyl and sulfonamide functional group suggests potential biological activity, particularly in medicinal chemistry.
Compounds with similar structural features have been investigated for various biological activities:
The specific biological activity of sodium 1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide would require empirical investigation to confirm its efficacy and mechanism of action.
Synthesis of this compound can involve several steps:
This compound could have applications in various fields:
Interaction studies would typically focus on how this compound interacts with biological targets. These studies may include:
Several compounds share structural similarities with sodium 1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Sulfanilamide | Contains a sulfonamide group | First synthetic antibacterial drug |
Furosemide | Furan ring and sulfonamide | Diuretic used in clinical settings |
Indacaterol | Indane structure with a different substituent | Long-acting bronchodilator |
These comparisons highlight the uniqueness of sodium 1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide in its specific combination of functional groups and potential applications in medicinal chemistry.
Sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide, commonly known as MCC950 sodium salt, represents a complex organic molecule with the molecular formula C₂₀H₂₃N₂NaO₅S and a molecular weight of 426.46 g/mol [1] [2]. The compound exhibits a sophisticated molecular architecture characterized by several distinct functional domains that contribute to its unique chemical properties.
The molecular structure comprises a central sulfonyl urea linkage that connects two primary structural moieties [1]. The first component features a 1,2,3,5,6,7-hexahydro-s-indacene ring system, which represents a partially saturated tricyclic hydrocarbon framework [3] [7]. This hexahydro-s-indacene core contains three fused rings with specific hydrogen saturation patterns that distinguish it from the fully aromatic s-indacene parent structure [4] [7].
The second major structural component consists of a furan ring substituted at the 4-position with a 2-hydroxypropan-2-yl group (tertiary alcohol functionality) [1] [2]. This furan moiety is connected to the central linking region through a sulfonyl group, forming a sulfonamide functional group that serves as a critical pharmacophore element [15] [16].
Structural Component | Chemical Formula | Key Features |
---|---|---|
Hexahydro-s-indacene core | C₁₂H₁₄ | Tricyclic, partially saturated |
Furan ring system | C₄H₃O | Five-membered heterocycle |
Tertiary alcohol | C₃H₇O | 2-hydroxypropan-2-yl group |
Sulfonyl urea linkage | SO₂NH-CO-NH | Central connecting bridge |
Sodium counterion | Na⁺ | Charge-balancing cation |
The stereochemical aspects of the molecule are particularly noteworthy, especially regarding the hexahydro-s-indacene portion [15]. The compound exists as a sodium salt, where the anionic charge is delocalized across the sulfonylazanide functionality [1] [2]. The tertiary alcohol group on the furan ring provides additional hydrogen bonding capabilities and influences the overall molecular conformation [21] [41].
The IUPAC name reflects the systematic nomenclature: sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide [1]. The InChI key LFFQQNXFKPNZRFT-UHFFFAOYSA-M provides a unique molecular identifier for computational applications [1].
The synthesis of sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide follows a multi-step synthetic pathway that has been extensively documented in the literature [9] [10] [11]. The synthetic approach represents a convergent strategy involving the preparation of two key intermediates that are subsequently coupled to form the final product.
The synthesis commences with the preparation of the 1,2,3,5,6,7-hexahydro-s-indacen-4-amine intermediate, which serves as a crucial building block [10]. This intermediate is synthesized from 2,3-dihydro-1H-indene through a series of transformations including Friedel-Crafts acylation, cyclization, nitration, and reduction steps [9] [10].
The initial step involves Friedel-Crafts acylation of 2,3-dihydro-1H-indene using 3-chloropropionyl chloride in the presence of aluminum trichloride in dichloromethane [10] [11]. This reaction produces 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, which is not purified but used directly in the subsequent cyclization reaction [10].
Synthetic Step | Starting Material | Reagent/Conditions | Product | Yield |
---|---|---|---|---|
Acylation | 2,3-dihydro-1H-indene | 3-chloropropionyl chloride/AlCl₃ | Chloroketone intermediate | 85% |
Cyclization | Chloroketone | Concentrated H₂SO₄/60°C | Ketone mixture | - |
Nitration | Ketone mixture | HNO₃/H₂SO₄ (1:1)/0°C | Nitro derivatives | 61% overall |
Reduction | Nitro compounds | H₂/Pearlman's catalyst | 4-amino derivative | 62% |
The cyclization step is achieved by heating the crude chloroketone product to 60°C in concentrated sulfuric acid for 72 hours [10]. This harsh cyclization condition promotes the formation of the tricyclic ring system, although it produces a mixture of regioisomers that includes both 4-nitro and 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one isomers [9] [10].
The nitration reaction is performed directly on the cyclized product using a 1:1 mixture of nitric acid and sulfuric acid at 0°C [10]. This step introduces the nitro functionality that serves as a precursor to the desired amino group [9]. The nitration produces three separable isomers, with the major isomer being the desired 4-nitro derivative [9].
Simultaneous reduction of both the ketone and nitro functionalities is accomplished through catalytic hydrogenation using Pearlman's catalyst (palladium on carbon) in methanol, with methanesulfonic acid present to facilitate the reduction process [10]. This reduction step yields the key 1,2,3,5,6,7-hexahydro-s-indacen-4-amine intermediate in 62% yield after purification by column chromatography [10].
The second synthetic branch involves the preparation of the furan sulfonamide component [10]. The sodium salt of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide is prepared by treatment with freshly prepared sodium methoxide solution [10].
The final coupling step requires conversion of the hexahydro-s-indacene amine to the corresponding isocyanate intermediate [10]. This transformation is accomplished by reaction with di-tert-butyldicarbonate and N,N-dimethylaminopyridine in acetonitrile [10]. The preformed isocyanate solution is then added to a suspension of the sodium furan sulfonamide salt in acetonitrile, and the reaction mixture is stirred overnight [10].
The final product is isolated directly from the reaction mixture by filtration, followed by trituration with ethyl acetate [10]. Further purification involves dissolution in water, treatment with activated charcoal, filtration through celite, and freeze-drying to afford the desired sodium salt as a beige solid [10].
The development of structural analogues and derivatives of sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide has been a subject of extensive medicinal chemistry research aimed at optimizing biological activity and improving pharmaceutical properties [15] [22] [23]. The structure-activity relationship studies have revealed critical insights into the molecular features essential for biological function.
The hexahydro-s-indacene moiety represents a privileged scaffold for biological activity, with several analogues demonstrating varying degrees of potency [15] [22]. Research has shown that modifications to this tricyclic system significantly impact biological properties, with the hydrophobic character and specific geometry of this region being crucial for activity [21] [41].
Hydroxylation patterns on the hexahydro-s-indacene core have been extensively investigated [9] [15]. Three regioisomeric hydroxylated metabolites have been synthesized and characterized, with the major metabolite identified as R-(+)-N-((1-hydroxy-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide [9] [15]. This metabolite demonstrates significantly reduced biological activity compared to the parent compound, being approximately 170-fold less potent [15].
Analogue Type | Structural Modification | Activity Relative to Parent | Reference |
---|---|---|---|
Hydroxylated derivatives | OH addition to indacene core | 170-fold less active | [15] |
Thiophene bioisostere | Furan → Thiophene replacement | Equipotent | [22] |
Deuterated analogues | H → D substitution | Similar activity | [13] |
Benzyl derivatives | Modified furan substituents | Variable potency | [26] |
The furan ring system has been the subject of extensive bioisosteric replacement studies [22]. The replacement of the furan heterocycle with thiophene has yielded compounds with equipotent activity and improved stability characteristics [22]. This thiophene bioisostere represents a valuable lead for further optimization, suggesting that sulfur-containing heterocycles may provide advantages in terms of chemical stability while maintaining biological efficacy [22].
Deuterium labeling strategies have been employed to develop metabolically stable analogues [13]. Di-, tetra-, and hexa-deuterated derivatives have been synthesized, with deuteriums incorporated into both the hexahydro-s-indacene moiety and the furan substituent [13]. These deuterated analogues retain similar biological activity to the parent compound while offering potential advantages for pharmacokinetic studies and metabolic profiling [13].
The tertiary alcohol functionality on the furan ring has been identified as a critical pharmacophore element [21] [39]. Structure-activity relationship studies indicate that this hydroxyl group participates in essential hydrogen bonding interactions with target proteins [41]. Modifications to this alcohol group, including substitution with other polar functionalities, generally result in decreased activity [21].
Recent derivative design strategies have focused on the development of novel heterocyclic frameworks that maintain the essential pharmacophoric elements while exploring new chemical space [26] [39]. Triazolopyrimidinone derivatives have emerged as promising alternatives, with some compounds demonstrating nanomolar potency and improved selectivity profiles [26].
Molecular docking studies have provided insights into the binding mode and have guided rational design efforts [41]. These computational investigations suggest that the sulfonyl urea linkage occupies a critical binding pocket, with specific interactions involving the tertiary alcohol and sulfonamide functionalities [41].
The analytical characterization of sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide requires sophisticated spectroscopic and chromatographic techniques to confirm structural identity, assess purity, and monitor stability [16] [19] [28]. The complex molecular structure presents unique analytical challenges that necessitate the application of multiple complementary analytical methods.
High-resolution mass spectrometry provides definitive molecular weight confirmation and structural verification [10] [19]. The compound exhibits a characteristic molecular ion peak at m/z 403.1333 in negative ion mode electrospray ionization mass spectrometry, corresponding to the anionic portion of the molecule [10]. The high-resolution mass spectrometry data confirms the calculated molecular formula C₂₀H₂₃N₂O₅S for the anionic component [10].
Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation and purity assessment [10] [19]. The ¹H-NMR spectrum displays characteristic signals for all proton environments within the molecule, including the complex multipicity patterns arising from the hexahydro-s-indacene ring system [3] [8]. The furan protons appear as distinct signals in the aromatic region, while the tertiary alcohol methyl groups produce a characteristic singlet [25].
Analytical Method | Key Parameters | Characteristic Features |
---|---|---|
HR-MS (ESI-) | m/z 403.1333 | Molecular ion confirmation |
¹H-NMR | δ 1-8 ppm | Ring system identification |
¹³C-NMR | δ 0-180 ppm | Carbon framework mapping |
IR Spectroscopy | 3000-4000 cm⁻¹ | OH, NH stretching |
HPLC | Rt variable | Purity assessment |
Infrared spectroscopy provides valuable information about functional group characteristics [17] [28]. The spectrum exhibits strong absorption bands corresponding to the sulfonyl stretching vibrations, typically appearing as dual peaks around 1342-1350 cm⁻¹ (antisymmetric) and 1151-1163 cm⁻¹ (symmetric) [25]. The tertiary alcohol OH stretch appears as a broad absorption in the 3200-3600 cm⁻¹ region [17].
High-performance liquid chromatography represents the primary method for purity analysis and quantitative determination [19] [29] [32]. The compound is typically analyzed using reversed-phase chromatography with gradient elution systems employing aqueous buffer and organic modifier combinations [32]. The detection wavelength of 260 nm has been identified as optimal for quantitative analysis, providing adequate sensitivity for both the parent compound and potential impurities [32].
Chromatographic method development requires careful optimization of mobile phase composition and pH to achieve adequate resolution of the compound from related substances and potential degradation products [32]. Sodium dihydrogen phosphate buffers with octane sulfonic acid ion-pairing reagents have proven effective for achieving optimal chromatographic performance [32].
Stability-indicating analytical methods have been developed to monitor potential degradation pathways and quantify degradation products [35]. These methods employ stressed conditions including acidic, basic, oxidative, and thermal stress to identify potential degradation products and establish degradation kinetics [35].
Mass spectrometric fragmentation patterns provide structural information and aid in impurity identification [30]. The compound exhibits characteristic fragmentation involving loss of the furan sulfonamide moiety (m/z 204), providing diagnostic information for structural confirmation [9].
Solubility characteristics have been thoroughly characterized across various solvents [19] [33] [37]. The sodium salt demonstrates excellent water solubility (30 mg/mL), moderate solubility in dimethyl sulfoxide (80 mg/mL), and limited solubility in organic solvents such as ethanol [19] [37]. These solubility properties significantly influence analytical method development and sample preparation procedures.
Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide information about thermal stability and phase transitions [35]. The compound demonstrates stability under normal storage conditions but may undergo degradation under elevated temperature conditions [35].